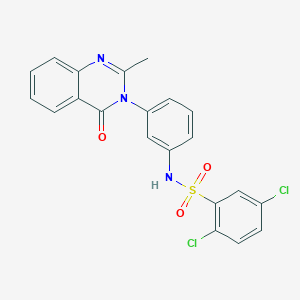

2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-11-14(22)9-10-18(20)23/h2-12,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJUUVKQNNCSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

Substitution Reactions:

Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.

Reduction: Reduction reactions could potentially target the carbonyl group in the quinazolinone moiety.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Biological Activities

The biological activity of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors:

-

Enzyme Inhibition :

- The compound can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antimicrobial properties.

- It may also interact with various kinases or receptors involved in cellular signaling pathways related to growth and proliferation.

-

Anticancer Potential :

- Quinazolinone derivatives have been studied for their potential to inhibit cancer cell proliferation. The structure of this compound suggests it may have similar effects, potentially acting on multiple signaling pathways involved in cancer progression.

Synthetic Routes

The synthesis of this compound typically involves several steps:

-

Formation of the Quinazolinone Core :

- Synthesized through cyclization reactions involving anthranilic acid derivatives.

-

Introduction of the Phenyl Group :

- Achieved via coupling reactions such as Suzuki coupling.

-

Sulfonamide Formation :

- The final step involves reacting the quinazolinone derivative with sulfonyl chlorides under basic conditions.

Pharmacological Studies

Research has demonstrated the potential of this compound in various pharmacological contexts:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties due to their ability to inhibit bacterial enzyme systems .

- Anticancer Research : The quinazolinone backbone has been linked to anticancer effects, with derivatives showing promise in inhibiting tumor growth and metastasis .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of sulfonamide derivatives, including those with a quinazolinone structure. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity. -

Cancer Cell Proliferation Inhibition :

Another research highlighted the inhibitory effects of quinazolinone derivatives on cancer cell lines, demonstrating that modifications at specific positions significantly influence biological activity .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide would depend on its specific biological target. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The quinazolinone moiety may interact with other molecular targets, such as kinases or receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule, such as quinazolinone cores, halogenated aromatic systems, or sulfonamide/acetamide linkages. Key distinctions are outlined below:

Physicochemical Properties

- Metabolic Stability: The pyrrolidinedione moiety in CAS 296771-09-0 may resist oxidative metabolism better than the quinazolinone core, which is prone to hydrolysis at the 4-oxo position.

Research Implications and Limitations

The provided evidence lacks direct experimental data (e.g., IC50 values, pharmacokinetic profiles) for the target compound and its analogs. However, structural comparisons suggest that:

The sulfonamide group in the target compound may offer advantages in solubility and target engagement over acetamide-linked analogs.

Halogenation patterns influence both potency and toxicity profiles, necessitating further SAR (structure-activity relationship) studies.

Biological Activity

2,5-Dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound features a quinazolinone moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of halogen substituents (chlorine) and a sulfonamide functional group enhances its potential as a pharmacologically active agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 424.3 g/mol. The compound's structure is characterized by:

- Quinazolinone Core : A bicyclic structure known for various biological activities.

- Sulfonamide Group : Imparts antimicrobial properties.

- Dichloro Substitution : Enhances lipophilicity and potential binding interactions.

The biological activity of sulfonamides typically involves inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. The quinazolinone moiety may also interact with other molecular targets such as kinases or receptors, influencing various cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : Interference with dihydropteroate synthase leads to antibacterial effects.

- Kinase Modulation : Potential inhibition of signaling pathways involved in cell proliferation and survival.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : Sulfonamides are primarily recognized for their antibacterial properties.

- Anticancer Properties : Quinazolinone derivatives have shown promise as anticancer agents through mechanisms involving apoptosis and cell cycle arrest.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antimicrobial Studies :

- Anticancer Activity :

- Cardiovascular Effects :

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodology :

- Start with nucleophilic substitution or condensation reactions, such as coupling 2-methyl-4-oxoquinazoline derivatives with substituted benzenesulfonamides. Use reflux conditions in polar aprotic solvents (e.g., ethanol or acetonitrile) with catalytic acid (e.g., glacial acetic acid) to drive the reaction .

- Monitor reaction progress via TLC (Rf values ~0.43–0.78) and optimize parameters (temperature, solvent, stoichiometry) to improve yields (40–55% typical for analogous sulfonamides) .

- Purify via recrystallization or column chromatography, validated by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

- Methodology :

- Use 1H/13C NMR to verify substituent positions (e.g., quinazolin-4-one protons at δ 7.5–8.5 ppm, sulfonamide NH signals) .

- Validate purity via HPLC or TLC (Rf values cross-referenced with analogs) .

- Confirm molecular weight via high-resolution mass spectrometry (HRMS) and thermal stability via differential scanning calorimetry (DSC) .

Q. What preliminary biological screening strategies are recommended for assessing its bioactivity?

- Methodology :

- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values to structurally related sulfonamide derivatives .

- Test enzyme inhibition (e.g., carbonic anhydrase, kinases) via fluorometric or colorimetric assays, leveraging the sulfonamide group’s affinity for zinc-containing active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

- Methodology :

- Synthesize analogs with modifications to the quinazolin-4-one core (e.g., substituents at C-2 or C-3) or the sulfonamide group (e.g., alkyl/aryl substitutions). Compare bioactivity and logP values to identify potency/liability correlations .

- Use molecular docking to predict interactions with targets like EGFR or VEGFR, guided by crystallographic data of related sulfonamides .

Q. What experimental frameworks are suitable for investigating environmental fate and ecotoxicological impacts?

- Methodology :

- Conduct biodegradation assays in simulated environmental matrices (soil/water) to measure half-life and transformation products via LC-MS .

- Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines, correlating results with physicochemical properties (e.g., log Kow) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Perform metabolomic profiling to identify off-target effects or metabolite-driven bioactivity .

- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What catalytic strategies can improve the efficiency of synthesizing this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.